molecular formula C14H13FN2OS B5812266 N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No. B5812266
M. Wt: 276.33 g/mol
InChI Key: ZYVVKIORSMPNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide (also known as FLX) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FLX belongs to the class of thiazole-based compounds, which have been found to possess a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of FLX is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. FLX has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, FLX may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
FLX has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. FLX has also been found to have antibacterial activity against a number of different bacterial strains. In addition, FLX has been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using FLX in lab experiments is that it is relatively easy to synthesize and purify. FLX is also stable under a wide range of conditions, which makes it easy to work with in the lab. One limitation of using FLX is that it has relatively low solubility in water, which can make it difficult to administer in certain experiments. In addition, FLX has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are a number of future directions for research on FLX. One area of interest is the development of FLX-based drugs for the treatment of cancer and inflammation. Another area of interest is the investigation of the mechanism of action of FLX and its potential targets in various biological processes. Finally, further studies are needed to determine the safety and efficacy of FLX in humans.

Synthesis Methods

The synthesis of FLX involves the reaction of 4-fluoroaniline with 2-bromoacetophenone to form 4-(4-fluorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with thionyl chloride and potassium thiocyanate to produce N-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one. Finally, this compound is reacted with cyclopropanecarbonyl chloride to yield FLX.

Scientific Research Applications

FLX has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. FLX has also been investigated for its potential use as a diagnostic tool for cancer.

properties

IUPAC Name

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c1-8-12(9-4-6-11(15)7-5-9)16-14(19-8)17-13(18)10-2-3-10/h4-7,10H,2-3H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVVKIORSMPNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide

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